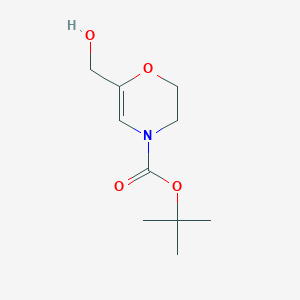

tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of study. In

Scientific Research Applications

Chemical Structure and Configuration

The six-membered ring of tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate adopts a distorted half-chair configuration, demonstrating the potential for hydrogen bonding between functional groups. This characteristic highlights its role in the design of complex molecular structures (Kolter et al., 1996).

Synthesis of Novel Compounds

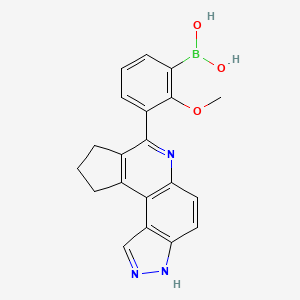

The compound has served as a precursor in the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, illustrating its utility in creating novel chemical entities with potential applications in drug discovery and materials science (Ivanov et al., 2017).

Development of tert-Butylating Reagents

Research has led to the development of a new tert-butylating reagent, highlighting the compound's relevance in modifying alcohols and carboxylic acids. This advancement aids in the synthesis of tert-butyl ethers and esters, which are valuable in medicinal chemistry and polymer science (Yamada et al., 2016).

Nucleophilic Substitutions and Radical Reactions

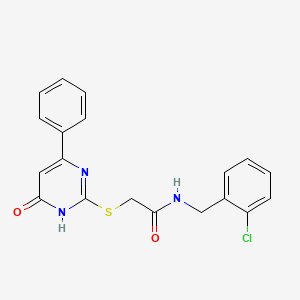

The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry is showcased through its engagement in nucleophilic substitutions and radical reactions. This property is essential for constructing complex molecules with high precision (Jasch et al., 2012).

Crystallography and Structural Analysis

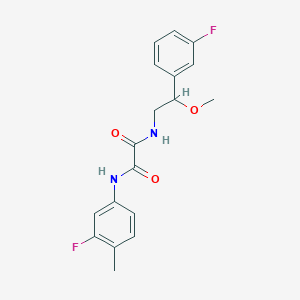

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been characterized by various spectroscopic methods and X-ray diffraction studies, providing insights into its molecular structure and potential for forming intermolecular interactions. This analysis is crucial for understanding the compound's behavior in different chemical contexts and its applications in materials science (Sanjeevarayappa et al., 2015).

Mechanism of Action

Target of Action

The tert-butyl group is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations . It’s also used as an N α-amino protecting group in peptide synthesis, which can be advantageous in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Biochemical Pathways

The tert-butyl group is known for its relevance in nature and its implication in biosynthetic and biodegradation pathways . .

Pharmacokinetics

A related compound, tert-butylhydroquinone (tbhq), has been studied for its antibacterial properties and potential application in the healthcare setting .

Result of Action

The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .

Action Environment

It’s known that the tert-butyl group exhibits a unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .

properties

IUPAC Name |

tert-butyl 6-(hydroxymethyl)-2,3-dihydro-1,4-oxazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h6,12H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKJYXGTUJHDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-methoxyphenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acrylamide](/img/structure/B2772104.png)

![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2772105.png)

![N-[2-(1H-Indol-3-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2772114.png)

![3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2772115.png)

![Methyl 6-acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2772120.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide](/img/structure/B2772121.png)

![4-(4-butylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2772124.png)